

Application Notes and Protocols: Fmoc-Lys(DEAC)-OH for Cellular Biology Studies

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Compound of Interest

Compound Name: Fmoc-Lys(DEAC)-OH

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Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative designed for the spatiotemporal control of biological processes. It combines the standard Fmoc-protecting group for solid-phase peptide synthesis (SPPS) with a photolabile "caging" group, 7-diethylaminocoumarin (DEAC), on the lysine side chain. This "caged" lysine remains biologically inert until it is exposed to light of a specific wavelength (typically in the violet-to-blue range), which cleaves the DEAC group and rapidly releases the native lysine. This technology enables researchers to control the function of peptides and proteins with high precision in living cells and organisms, offering a powerful tool for studying dynamic cellular events.

The core utility of **Fmoc-Lys(DEAC)-OH** lies in its ability to introduce a light-sensitive switch into a peptide or protein. By replacing a critical lysine residue with its DEAC-caged counterpart, the protein's function—be it enzymatic activity, protein-protein interaction, or cellular localization—can be turned off. Subsequent, focused illumination restores the native lysine and switches the protein's function back on at a desired time and location. This method is particularly valuable for dissecting complex signaling pathways, understanding protein function in developmental biology, and developing photo-activated therapeutics.

Key Applications in Cellular Biology

- **Spatiotemporal Control of Enzyme Activity:** By incorporating DEAC-caged lysine into the active site or an allosteric site of an enzyme, its catalytic function can be controlled by light. This has been successfully applied to kinases, GTPases, and DNA helicases to study their roles in signaling cascades.
- **Light-Activated Gene Editing:** The activity of CRISPR/Cas9 systems can be regulated by caging key lysine residues, preventing DNA binding and cleavage until light-activated. This allows for precise, light-inducible gene editing in specific cells or tissues.
- **Controlling Protein-Nucleotide Interactions:** Many enzymes that bind nucleotides like ATP or GTP have a critical lysine in their binding pocket. Replacing this residue with a caged version allows for optical control over these fundamental cellular processes.
- **Studying Developmental Biology:** The ability to activate protein function in specific cells of a developing organism, such as a zebrafish embryo, provides unprecedented insight into cell signaling during embryogenesis.

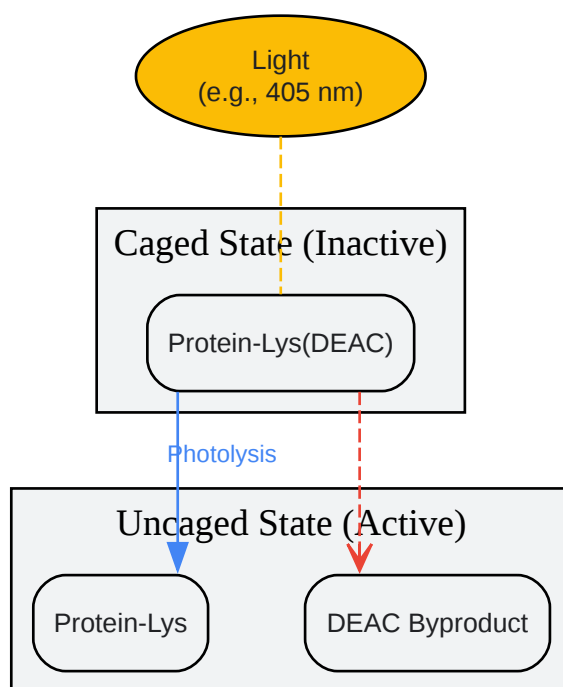
Physicochemical and Photochemical Properties

The DEAC caging group offers advantageous properties for biological studies, including high absorption in the visible light spectrum, which reduces cellular phototoxicity compared to UV-activated cages, and fluorescence, which can aid in monitoring.

Property	Value	Reference
Caging Group	7-diethylaminocoumarin (DEAC)	
Typical Absorption Maximum (λ_{max})	~390 - 450 nm	[1]
Typical Molar Extinction Coefficient (ϵ)	~13,900 - 43,000 M ⁻¹ cm ⁻¹	[1]
Typical Photolysis Wavelength	≥400 nm	[1]
Typical Quantum Yield (Φ_u)	~0.12 - 0.78	[1][2]
Solubility	Soluble in organic solvents (DMF, DMSO) for synthesis; caged peptides are often water-soluble.	
Key Advantage	Activation with lower-energy visible light minimizes phototoxicity and allows for deeper tissue penetration.	

Diagrams and Workflows

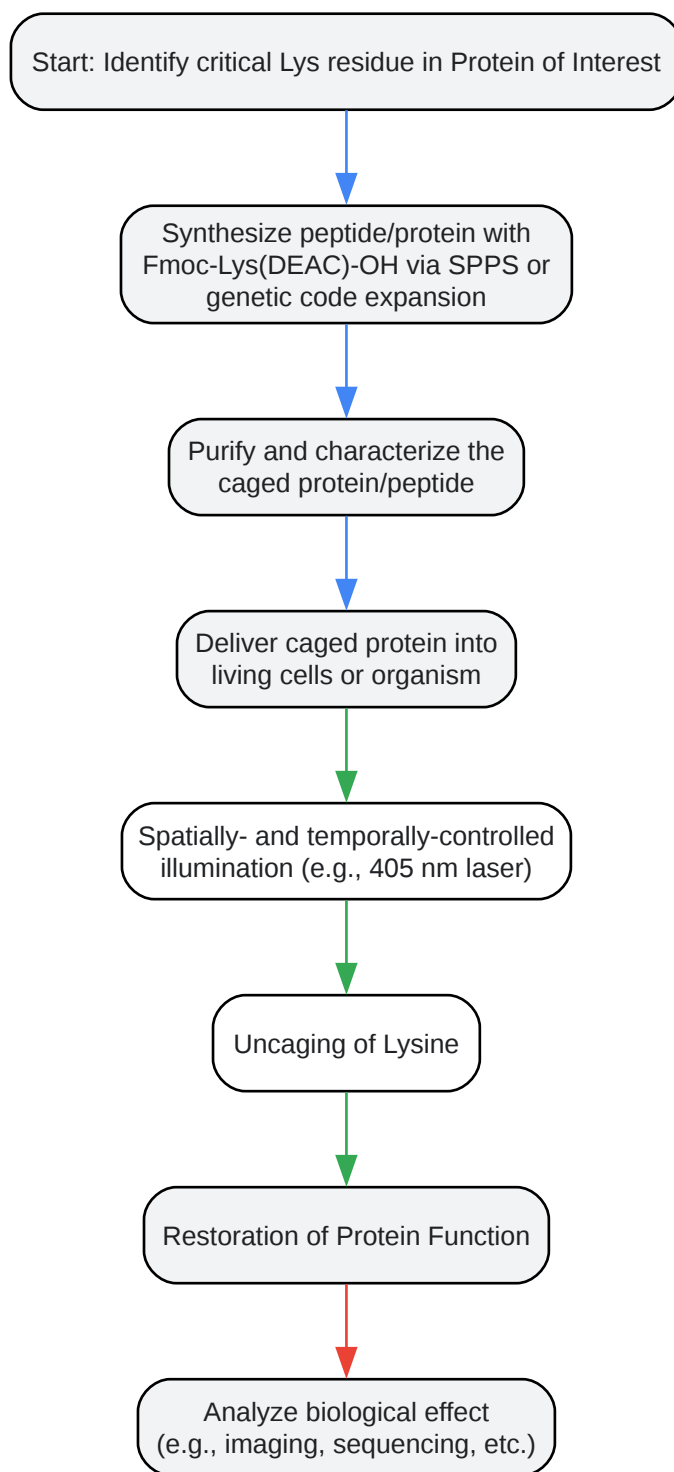
Uncaging Mechanism of DEAC-Lysine



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Caption: Photo-activation of DEAC-caged lysine.

General Experimental Workflow



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Caption: Workflow for using DEAC-caged lysine.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Fmoc-Lys(DEAC)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a caged lysine into a peptide sequence using standard Fmoc chemistry.

Materials:

- **Fmoc-Lys(DEAC)-OH**
- Rink Amide resin
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- HPLC grade water and acetonitrile

Procedure:

- **Resin Swelling:** Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

- **Amino Acid Coupling:** For a standard amino acid, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and add the mixture to the resin. Agitate for 1-2 hours.
- **Caged Lysine Coupling:** To couple **Fmoc-Lys(DEAC)-OH**, dissolve 2-3 equivalents in DMF. Pre-activate with HBTU and DIPEA as in the previous step, then add to the resin. Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time may be necessary due to the steric bulk of the DEAC group.
- **Washing:** After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
- **Repeat Cycles:** Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
- **Final Deprotection:** After the final coupling, perform a final Fmoc deprotection as described in step 2.
- **Cleavage and Global Deprotection:** Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
- **Precipitation and Purification:** Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and lyophilize. Purify the crude peptide using reverse-phase HPLC.
- **Characterization:** Confirm the mass and purity of the final caged peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Photo-uncaging of DEAC-Lysine in Cultured Mammalian Cells

This protocol provides a general method for activating a DEAC-caged peptide or protein that has been delivered into live cells.

Materials:

- HEK293T cells (or other cell line of interest)

- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Purified, sterile DEAC-caged peptide/protein
- Cell delivery reagent (e.g., electroporation buffer, lipofection reagent, or cell-penetrating peptide tag)
- Phosphate-buffered saline (PBS)
- Microscope equipped for live-cell imaging with a 405 nm laser source
- Imaging dishes (e.g., glass-bottom)

Procedure:

- **Cell Culture:** Plate HEK293T cells on glass-bottom imaging dishes and grow to 70-80% confluency.
- **Delivery of Caged Protein:** Deliver the DEAC-caged protein into the cells. The method will depend on the protein; electroporation, lipofection-based transfection of an expression plasmid, or direct loading using a cell-penetrating peptide are common methods. Incubate to allow for protein expression or uptake.
- **Cell Preparation for Imaging:** Gently wash the cells twice with warm PBS or imaging medium (e.g., FluoroBrite DMEM).
- **Microscopy Setup:** Place the dish on the microscope stage. Use a low-power laser to identify the target cells or subcellular region of interest.
- **Photo-activation (Uncaging):**
 - Define a Region of Interest (ROI) for illumination.
 - Expose the ROI to a 405 nm laser. The required laser power and duration will depend on the specific DEAC derivative, the sensitivity of the biological system, and the microscope setup. Start with low power and short exposure times (e.g., 100-500 ms) and optimize as needed.

- A significant increase in fluorescence in the blue/green channel can often be observed as the DEAC group is cleaved, which can serve as a confirmation of uncaging.[3]
- Post-Uncaging Analysis: Immediately following photo-activation, acquire images or perform electrophysiological recordings to measure the biological response. This could involve monitoring changes in fluorescence of a reporter, cell morphology, or ion channel activity.
- Controls: As a negative control, perform the same experiment on cells containing the caged protein but without light stimulation to ensure the protein is inactive before illumination. A positive control would involve cells expressing the native, uncaged version of the protein.

By providing a robust method for the light-inducible control of protein function, **Fmoc-Lys(DEAC)-OH** and related reagents are invaluable assets for modern cellular and molecular research.

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